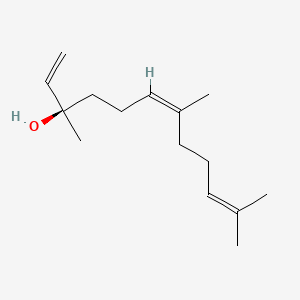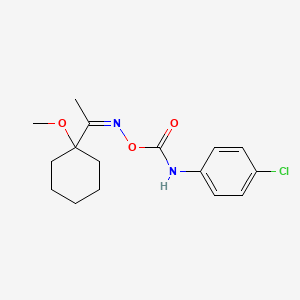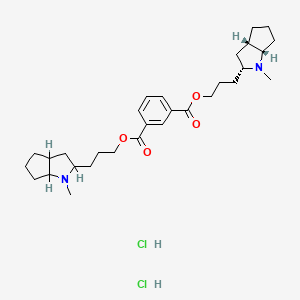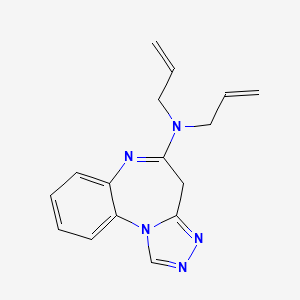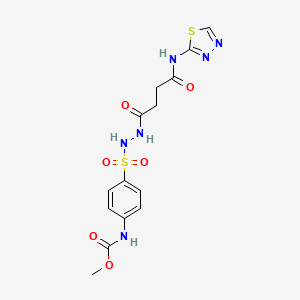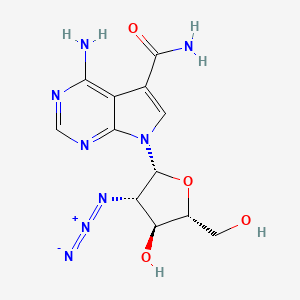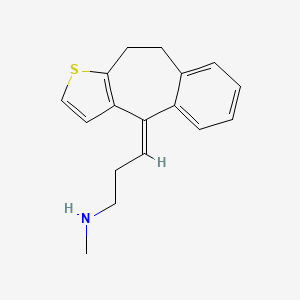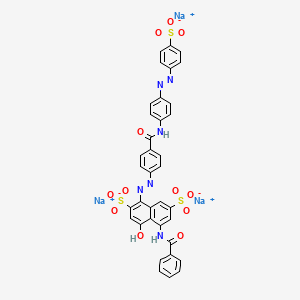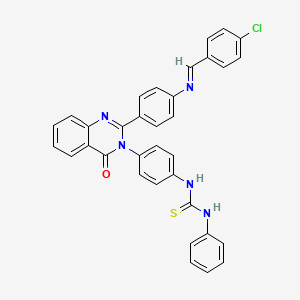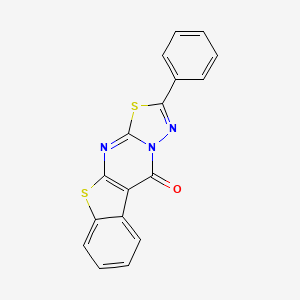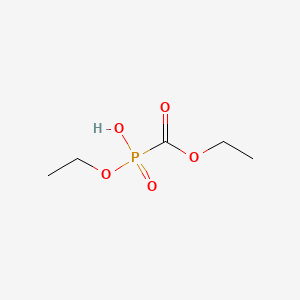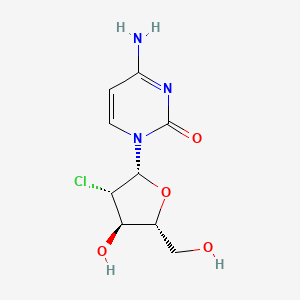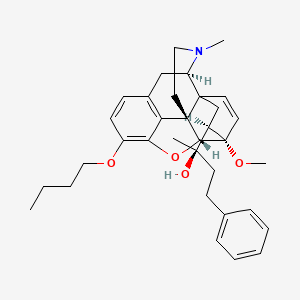
6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha(R))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- is a complex organic compound with a molecular formula of C34-H43-N-O4 and a molecular weight of 529.78 . This compound is part of the morphinan class, which is known for its significant pharmacological properties.
Preparation Methods
The synthesis of 6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- involves multiple steps, including the formation of the morphinan core structure followed by various functional group modifications. The specific synthetic routes and reaction conditions are proprietary and often involve advanced organic synthesis techniques . Industrial production methods typically employ large-scale organic synthesis with stringent control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophilic substitution reactions can occur, especially at the methoxy and butoxy groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new synthetic methodologies.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: It has potential therapeutic applications due to its pharmacological properties, particularly in pain management and neurological disorders.
Mechanism of Action
The mechanism of action of 6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- involves its interaction with specific molecular targets, such as opioid receptors. It binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include signal transduction mechanisms that alter cellular responses .
Comparison with Similar Compounds
Compared to other morphinan derivatives, 6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- is unique due to its specific functional groups and stereochemistry. Similar compounds include:
Morphine: A well-known opioid with significant analgesic properties.
Codeine: Another opioid used for its analgesic and antitussive effects.
Oxycodone: A semi-synthetic opioid used for pain management.
The uniqueness of 6,14-Ethenomorphinan-7-methanol, 3-butoxy-alpha,17-dimethyl-4,5-epoxy-6-methoxy-alpha-(2-phenylethyl)-, (5-alpha,7-alpha®)- lies in its specific chemical structure, which imparts distinct pharmacological properties .
Properties
CAS No. |
61520-40-9 |
|---|---|
Molecular Formula |
C34H43NO4 |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
(2R)-2-[(2S,6R,14R,15S,16R)-11-butoxy-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-4-phenylbutan-2-ol |
InChI |
InChI=1S/C34H43NO4/c1-5-6-20-38-25-13-12-24-21-27-32-16-17-34(37-4,30-33(32,18-19-35(27)3)28(24)29(25)39-30)26(22-32)31(2,36)15-14-23-10-8-7-9-11-23/h7-13,16-17,26-27,30,36H,5-6,14-15,18-22H2,1-4H3/t26-,27-,30-,31-,32?,33+,34+/m1/s1 |
InChI Key |
FTLVLQISDZTLTJ-NYWRNIHRSA-N |
Isomeric SMILES |
CCCCOC1=C2C3=C(C[C@@H]4C56[C@]3(CCN4C)[C@@H](O2)[C@](C=C5)([C@H](C6)[C@@](C)(CCC7=CC=CC=C7)O)OC)C=C1 |
Canonical SMILES |
CCCCOC1=C2C3=C(CC4C56C3(CCN4C)C(O2)C(C=C5)(C(C6)C(C)(CCC7=CC=CC=C7)O)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


